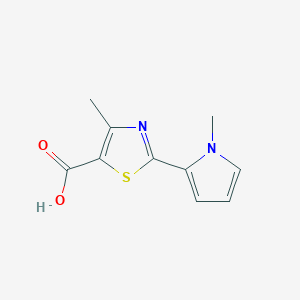
3-クロロ-6-フルオロ-2-メトキシフェノール
概要
説明
3-Chloro-6-fluoro-2-methoxyphenol is a chemical compound with the molecular formula C7H6ClFO2 and a molecular weight of 176.57 . It is a liquid at room temperature and should be stored at temperatures between 2-8°C .
Molecular Structure Analysis
The IUPAC name for this compound is 3-chloro-6-fluoro-2-methoxyphenol . The InChI code is 1S/C7H6ClFO2/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3,10H,1H3 .Physical and Chemical Properties Analysis
3-Chloro-6-fluoro-2-methoxyphenol is a liquid at room temperature . The compound should be stored at temperatures between 2-8°C .科学的研究の応用
生物活性複素環の合成
3-クロロ-6-フルオロ-2-メトキシフェノールと類似の化合物は、生物活性複素環の構築における双極子親電子剤として使用されてきました 。これらの複素環は、その生物学的および薬理学的特性のために医薬品化学において不可欠です。
フォトルミネッセンス研究
関連する化合物が合成され、フォトルミネッセンス特性について特性評価されています 。これは、3-クロロ-6-フルオロ-2-メトキシフェノールが、フォトルミネッセンス材料またはセンサーでの潜在的な使用について研究できる可能性を示唆しています。
有機合成中間体
他のクロロ-フルオロ-メトキシフェノールとの構造的類似性は、この化合物が有機合成反応における中間体として役立つ可能性を示唆しています 。これは、さまざまな最終生成物につながる可能性があります。
材料科学への応用
3-クロロ-6-フルオロ-2-メトキシフェノールと一部の構造的特徴を共有するチオフェン誘導体は、発光ダイオード(LED)の製造など、材料科学で使用されています 。この化合物は、材料科学研究において同様の用途がある可能性があります。
Safety and Hazards
作用機序
Target of Action
The primary targets of 3-Chloro-6-fluoro-2-methoxyphenol are currently unknown .
Mode of Action
It is known that phenolic compounds can interact with proteins and enzymes, potentially altering their function .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 3-Chloro-6-fluoro-2-methoxyphenol are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
生化学分析
Biochemical Properties
3-Chloro-6-fluoro-2-methoxyphenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of 3-Chloro-6-fluoro-2-methoxyphenol to the active site of the enzyme, potentially inhibiting or modifying its activity.
Cellular Effects
The effects of 3-Chloro-6-fluoro-2-methoxyphenol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Chloro-6-fluoro-2-methoxyphenol has been shown to alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, 3-Chloro-6-fluoro-2-methoxyphenol exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects various cellular functions. For instance, the compound’s interaction with cytochrome P450 enzymes can lead to the inhibition of these enzymes, affecting the metabolism of other substances .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-6-fluoro-2-methoxyphenol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Chloro-6-fluoro-2-methoxyphenol remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function.
Dosage Effects in Animal Models
The effects of 3-Chloro-6-fluoro-2-methoxyphenol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, toxic or adverse effects may be observed. These effects can include cellular damage, oxidative stress, and disruptions in normal cellular processes .
Metabolic Pathways
3-Chloro-6-fluoro-2-methoxyphenol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell .
Transport and Distribution
Within cells and tissues, 3-Chloro-6-fluoro-2-methoxyphenol is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of 3-Chloro-6-fluoro-2-methoxyphenol is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical activity .
特性
IUPAC Name |
3-chloro-6-fluoro-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO2/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZISEPZSVSYTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


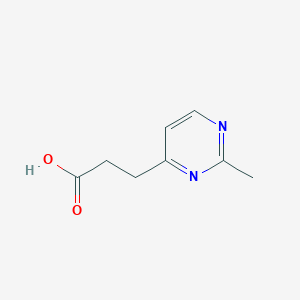
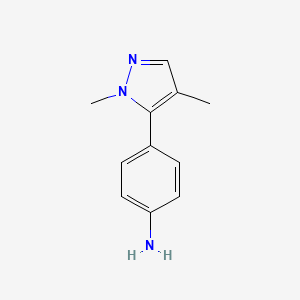


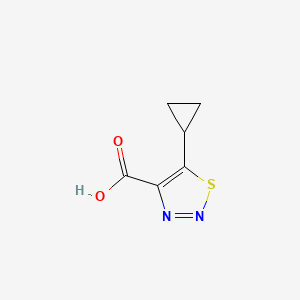

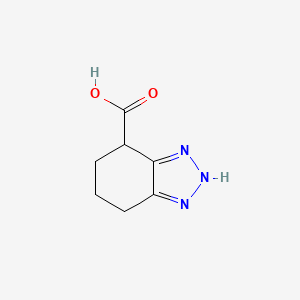
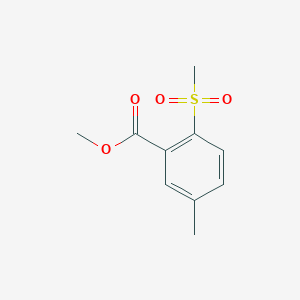
![5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1530680.png)
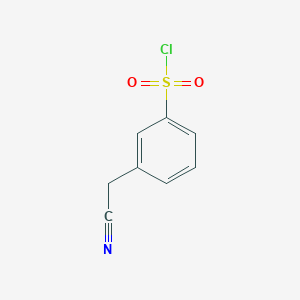

![3-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1530688.png)
![(1R)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1530690.png)
